molecular formula C14H22N2O3 B7942105 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942105
M. Wt: 266.34 g/mol
InChI Key: XMMMYBJKNNUEQH-UHFFFAOYSA-N
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Description

8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[45]decan-3-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by a Dean-Stark apparatus to remove water, which drives the reaction to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost of reagents, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4

Mechanism of Action

The mechanism of action for 8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is thought to be due to its ability to inhibit gastric acid secretion and protect the gastric mucosa . The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

8-(oxane-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c17-12-9-14(10-15-12)3-5-16(6-4-14)13(18)11-1-7-19-8-2-11/h11H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMMYBJKNNUEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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